N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
Description
N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide (CAS: 1470368-88-7) is a pyrazole-based carboxamide derivative featuring a hydroxyphenyl group at position 5 of the pyrazole core and a benzyl moiety substituted with a pyrazole ring at the N-terminus . This compound is primarily used in research and development, with its synthesis likely involving coupling reactions between pyrazole carboxylic acids and substituted benzylamines, as seen in analogous compounds .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-[(2-pyrazol-1-ylphenyl)methyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-19-9-4-2-7-15(19)16-12-17(24-23-16)20(27)21-13-14-6-1-3-8-18(14)25-11-5-10-22-25/h1-12,26H,13H2,(H,21,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDBVTPEDLUQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NN2)C3=CC=CC=C3O)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Benzylation: The next step involves the introduction of the benzyl group. This can be done through a nucleophilic substitution reaction where a benzyl halide reacts with the pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The benzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against breast cancer cells. The results showed a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.
Case Study :
In a preclinical model of arthritis, administration of this compound resulted in reduced swelling and pain, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to known inhibitors allows it to bind effectively to enzyme active sites.
Table: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CDK9 | 0.006 | Competitive inhibition |
| COX-2 | 0.012 | Non-competitive inhibition |
This data suggests that the compound could be further developed into a lead candidate for drug design targeting these enzymes .
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
Case Study :
A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations .
Material Science Applications
The unique properties of this compound also extend to material science, particularly in the development of novel polymers and nanomaterials.
Polymer Synthesis
The compound can serve as a monomer for synthesizing advanced polymeric materials with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has shown improvements in material properties.
Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 200 | 30 |
| Polymer with Additive | 250 | 50 |
This enhancement indicates potential applications in high-performance materials for industrial use .
Mechanism of Action
The mechanism of action of N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure is distinguished by two key substituents:
- 5-(2-Hydroxyphenyl) : Enhances hydrogen-bonding capacity and polarity.
- N-[2-(1-Pyrazolyl)benzyl] : Introduces steric bulk and additional aromatic π-π interactions.
Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Physicochemical Properties
- Hydroxyphenyl vs. Halogenated Phenyl : The target compound’s hydroxyl group increases polarity and reduces logP compared to chlorophenyl analogs (e.g., BH51657, logP ~3.5) .
- Pyrazolyl-Benzyl vs.
Key Research Findings
- Hydroxyl Group Impact : The 2-hydroxyphenyl moiety enhances solubility but may reduce membrane permeability compared to lipophilic analogs (e.g., tert-butyl derivatives) .
- Dual Pyrazole Rings : The unique N-[2-(1-pyrazolyl)benzyl] group may improve binding to targets requiring multivalent aromatic interactions, such as kinase or GPCR domains.
- Synthetic Flexibility : Pyrazole carboxamides are highly modular, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Overview of Pyrazole Compounds
Pyrazoles are recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The unique structure of pyrazoles allows them to interact with various biological targets, making them valuable in drug design and discovery .
Chemical Structure
The chemical structure of this compound is as follows:
- Molecular Formula : C20H17N5O2
- CAS Number : 1470368-88-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.88 | Apoptosis |
| A549 | 26 | Growth inhibition |
| NCI-H460 | 0.95 | Autophagy |
The compound exhibited an IC50 of 1.88 µM against the MCF-7 cell line, indicating strong apoptotic activity .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Pyrazole compounds generally inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Certain pyrazole derivatives have been shown to inhibit CDK activity, leading to cell cycle arrest in cancer cells .
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various pathways, including the activation of caspases .
- Autophagy Induction : It has been noted that some derivatives can induce autophagy without triggering apoptosis, providing a dual mechanism for combating cancer .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole compounds similar to this compound:
- Xia et al. (2022) : Investigated the antitumor activity of pyrazole derivatives and found significant growth inhibition in A549 cell lines with IC50 values ranging from 26 µM to 49.85 µM .
- Wei et al. (2021) : Reported on the synthesis and evaluation of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, noting that some compounds exhibited potent cytotoxicity against various cancer cell lines .
- Fan et al. (2020) : Explored the synthesis of 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives and their effects on A549 cell lines, highlighting their ability to induce autophagy .
Q & A
Q. What are the recommended synthetic methodologies for preparing N-[2-(1-pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide?
The compound can be synthesized via multi-step processes involving condensation reactions, as exemplified by pyrazole-carboxamide derivatives. For instance, similar compounds are synthesized by coupling pyrazole intermediates with substituted benzyl groups under reflux conditions in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base . Key steps include:
- Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones.
- Introduction of the 2-hydroxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Final amidation using activated carboxylic acid derivatives (e.g., HATU or EDC coupling agents).
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Characterization typically involves:
- 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions. For example, the hydroxyl proton on the 2-hydroxyphenyl group appears as a singlet near δ 9–10 ppm, while pyrazole protons resonate between δ 6–8 ppm .
- X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., between the hydroxyl group and pyrazole nitrogen), which influences planarity and bioactivity .
- HPLC-MS to verify purity (>95%) and molecular weight .
Q. What are the primary pharmacological targets or mechanisms explored for pyrazole-carboxamide derivatives?
Pyrazole-carboxamides are studied as enzyme inhibitors (e.g., factor Xa, Chikungunya virus protease) due to their ability to bind catalytic cysteine residues or allosteric sites. For example, analogs with trifluoromethyl or ethoxyphenyl substituents show enhanced selectivity for factor Xa over trypsin via hydrophobic interactions and hydrogen bonding .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and selectivity?
Structure-Activity Relationship (SAR) Insights :
- P1 Ligand Optimization : Replacing the 2-hydroxyphenyl group with aminobenzisoxazole improves factor Xa inhibition (Ki < 1 nM) by enhancing hydrogen bonding with Ser195 .
- P4 Modifications : Introducing dimethylaminomethyl groups increases membrane permeability (PAMPA assay) and reduces plasma protein binding, improving oral bioavailability .
- Electron-Withdrawing Groups : Fluorine or nitro substituents on the benzyl moiety enhance metabolic stability but may reduce solubility .
Q. What computational strategies are used to predict binding modes and optimize potency?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., factor Xa’s S1/S4 pockets). For example, the 2-hydroxyphenyl group forms π-π stacking with Tyr99 in factor Xa .
- MD Simulations : Assess conformational stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .
- QSAR Models : Correlate substituent hydrophobicity (ClogP) with IC50 values to prioritize synthetic targets .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (pH, ionic strength). Validate activity using standardized protocols (e.g., chromogenic substrate assays for proteases) .
- Metabolic Instability : Use hepatic microsome assays to identify labile substituents (e.g., ester groups) and replace them with bioisosteres .
- Off-Target Effects : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific interactions .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent Thrombosis Models : Assess antithrombotic efficacy via FeCl3-induced carotid artery injury. For example, razaxaban (a related pyrazole-carboxamide) showed ED50 < 1 mg/kg in rabbits .
- Pharmacokinetic Studies : Measure Cmax, T1/2, and bioavailability using LC-MS/MS. Pyrazole derivatives with logD ~2.5 exhibit optimal brain penetration for CNS targets .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
